1-(4-Bromophenyl)-3-cyclopentylurea
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-cyclopentylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUYCTRLWOEJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
Step 1: Acyl Azide Formation
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Step 2: Thermal Rearrangement
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Heat the acyl azide to 120°C in a continuous flow reactor (residence time: 20–50 min) to generate the isocyanate3.
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Step 3: Amine Coupling
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Add cyclopentylamine (1.5 equiv) to the isocyanate stream, followed by scavenging with Amberlyst A-15/A-21 resin3.
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Yield : 70–75%3.
Key Advantages:
-
Avoids handling toxic phosgene.
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Suitable for continuous manufacturing.
Metal-Free Synthesis Using CO₂ and Amines
A novel approach utilizes CO₂ as a carbonyl source in the presence of iodobenzene diacetate [PhI(OAc)₂] to form unsymmetrical ureas5.
Procedure:
-
Reagents :
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4-Bromophenylamine (1.0 equiv)
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Cyclopentylamine (1.0 equiv)
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PhI(OAc)₂ (1.5 equiv)
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CO₂ gas (1 atm)
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-
Conditions :
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React in DMF at 60°C for 12 hours.
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-
Workup :
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Filter and concentrate under vacuum.
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Purify via silica gel chromatography.
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Yield : 65–70%5.
Key Advantages:
-
Environmentally benign (uses CO₂).
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No metal catalysts required.
Nucleophilic Substitution Followed by Urea Formation
A multi-step approach involves synthesizing a bromophenyl intermediate, followed by urea coupling.
Procedure:
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Step 1: Synthesis of 1-(4-Bromophenyl)cyclopentanecarbonitrile
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Step 2: Hydrolysis to Carboxylic Acid
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Hydrolyze the nitrile to 1-(4-bromophenyl)cyclopentanecarboxylic acid using KOH/EtOH under reflux.
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Step 3: Curtius Rearrangement and Amine Coupling
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Convert the acid to isocyanate via Curtius rearrangement (as in Method 2) and react with cyclopentylamine.
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Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Isocyanate-Amine Coupling | 80–85 | 4–6 h | High | Moderate |
| Curtius Rearrangement | 70–75 | 2–3 h | Medium | Low |
| Metal-Free CO₂ Route | 65–70 | 12 h | Low | Low |
| Multi-Step Synthesis | 60–65 | 24 h | High | High |
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-cyclopentylurea undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-cyclopentylurea involves its interaction with specific molecular targets. The bromophenyl group may interact with various enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-inflammatory 1,3,4-Oxadiazole Derivatives (IIIa and IIIb)
Compounds IIIa and IIIb, reported in Journal of Applied Pharmaceutical Science (2020), share the 4-bromophenyl group but incorporate a 1,3,4-oxadiazole ring instead of urea. Key findings include:
- Anti-inflammatory activity : At 100 mg/kg oral doses, IIIa and IIIb suppressed carrageenan-induced paw edema by 59.5% and 61.9% , respectively, outperforming the reference drug indomethacin in efficacy .
- Toxicity : Severity Index (SI) values for IIIa (0.75) and IIIb (0.83) were lower than indomethacin (SI = 2.67), indicating reduced toxicity .
1-(4-Bromophenyl)-3-phenylpropan-1-one
This ketone derivative (CAS 1669-51-8) shares the 4-bromophenyl group but lacks heterocyclic or urea functional groups. Safety data highlight:
- Handling precautions : Inhalation risks necessitate protective measures, suggesting similar volatility concerns for bromophenyl-containing compounds .
1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine
This cyclopentylamine derivative (CAS 1368781-51-4) features a cyclopentyl group but substitutes urea with an amine. Key differences:
- Chemical reactivity : The amine group is more basic than urea, altering solubility and interaction profiles .
- Structural analogs : The cyclopentyl group’s steric bulk may influence pharmacokinetics differently in urea vs. amine contexts.
Structural Analogs from CAS Data
Compounds with high structural similarity (e.g., CAS 18648-66-3, similarity score 1.00) suggest shared pharmacophores, though detailed pharmacological data are unavailable .
Comparative Data Table
Key Research Findings and Implications
- Functional group impact : Urea’s hydrogen-bonding capacity may enhance target binding compared to oxadiazole or ketone derivatives but could alter metabolic stability .
- Toxicity trends : Low SI values in oxadiazole derivatives suggest a favorable safety profile for bromophenyl-containing compounds, though urea-specific toxicity data are needed .
- Structural optimization : Cyclopentyl groups may improve lipophilicity, but their combination with urea vs. amine groups requires further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
